An In-depth Technical Guide to Tetracosyl Acrylate (CAS Number 50698-54-9) for Researchers and Drug Development Professionals
An In-depth Technical Guide to Tetracosyl Acrylate (CAS Number 50698-54-9) for Researchers and Drug Development Professionals
Introduction
Tetracosyl acrylate, identified by the CAS number 50698-54-9, is a long-chain alkyl acrylate ester. Its structure, featuring a 24-carbon alkyl chain attached to an acrylate group, imparts significant hydrophobicity. This characteristic makes it and its corresponding polymer, poly(tetracosyl acrylate), subjects of interest in materials science, particularly for applications requiring water repellency, low surface energy, and specific thermal properties. While direct applications in drug development are not extensively documented, the unique physicochemical properties of long-chain alkyl acrylates suggest potential utility in various pharmaceutical formulations, such as controlled-release drug delivery systems and as components of biocompatible hydrophobic polymers.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of tetracosyl acrylate, with a focus on its relevance to the pharmaceutical and biomedical fields.
Physicochemical Properties
The properties of tetracosyl acrylate are primarily dictated by its long alkyl chain. A summary of its key physicochemical data is presented below.
| Property | Value | Reference |
| CAS Number | 50698-54-9 | [3] |
| Molecular Formula | C27H52O2 | [3] |
| Molecular Weight | 408.70 g/mol | [3] |
| Boiling Point (Predicted) | 481.8 ± 14.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 0.864 ± 0.06 g/cm³ | [4] |
| Flash Point (Predicted) | 190.3ºC | [3] |
| LogP (Predicted) | 9.31770 | [3] |
| Refractive Index (Predicted) | 1.456 | [3] |
Synthesis and Polymerization
Synthesis of Tetracosyl Acrylate
Tetracosyl acrylate is typically synthesized via the esterification of tetracosanol (a 24-carbon fatty alcohol) with acrylic acid or its derivatives, such as acryloyl chloride.
Experimental Protocol: Generalized Esterification of a Long-Chain Alcohol
Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of tetracosyl acrylate.
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Materials: Tetracosanol, acryloyl chloride, a non-polar solvent (e.g., toluene), and a tertiary amine base (e.g., triethylamine).
-
Procedure:
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Dissolve tetracosanol and triethylamine in toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
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Cool the mixture in an ice bath.
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Slowly add acryloyl chloride dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
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Wash the filtrate with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel to obtain pure tetracosyl acrylate.
-
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.
Polymerization of Tetracosyl Acrylate
Tetracosyl acrylate can be polymerized through free-radical polymerization to form poly(tetracosyl acrylate). The long alkyl side chains of this polymer are expected to impart a low glass transition temperature (Tg), resulting in a flexible material at room temperature.[1]
Experimental Protocol: Generalized Free-Radical Polymerization of a Long-Chain Alkyl Acrylate
Disclaimer: This is a generalized protocol and may require optimization for the specific polymerization of tetracosyl acrylate.
-
Materials: Tetracosyl acrylate monomer, a free-radical initiator (e.g., azobisisobutyronitrile - AIBN), and an appropriate solvent (e.g., toluene or ethyl acetate).[5]
-
Procedure:
-
Dissolve the tetracosyl acrylate monomer and AIBN in the chosen solvent in a reaction vessel.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to prevent oxygen inhibition of the polymerization.[6][7]
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Heat the reaction mixture to a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN) under a continuous inert atmosphere.[5]
-
Allow the polymerization to proceed for a predetermined time, monitoring the viscosity of the solution as an indicator of polymer formation.
-
Terminate the polymerization by cooling the reaction mixture to room temperature.
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Precipitate the polymer by pouring the reaction solution into a non-solvent, such as methanol.
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Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization: The resulting poly(tetracosyl acrylate) should be characterized to determine its molecular weight and molecular weight distribution (using Gel Permeation Chromatography - GPC), thermal properties (using Differential Scanning Calorimetry - DSC for Tg and Thermogravimetric Analysis - TGA for thermal stability), and chemical structure (using NMR and FTIR spectroscopy).[8]
Potential Applications in Drug Development
While specific studies on tetracosyl acrylate in drug delivery are scarce, the properties of long-chain poly(alkyl acrylates) provide a basis for potential applications. The hydrophobicity of poly(tetracosyl acrylate) is a key feature that can be exploited in various drug delivery strategies.[1][9][10]
Controlled-Release Drug Delivery
Hydrophobic polymers are known to facilitate the sustained release of encapsulated drugs.[2] The release mechanism from a hydrophobic polymer matrix is often governed by diffusion of the drug through the polymer and/or erosion of the polymer matrix itself.[11][12] Poly(tetracosyl acrylate) could potentially be used to formulate matrix-based drug delivery systems for the prolonged release of therapeutic agents.
Nanoparticle-Based Drug Carriers
Poly(alkyl acrylate)-based nanoparticles have been investigated as carriers for drug delivery.[13][14] The hydrophobic nature of poly(tetracosyl acrylate) could be advantageous for encapsulating hydrophobic drugs, protecting them from degradation and controlling their release.[15]
Experimental Workflow: Preparation and Characterization of Poly(alkyl acrylate) Nanoparticles for Drug Delivery (Generalized)
Caption: Generalized workflow for the formulation and evaluation of drug-loaded poly(alkyl acrylate) nanoparticles.
Transdermal Drug Delivery
Acrylic polymers are widely used as pressure-sensitive adhesives in transdermal patches.[5][16] The adhesive properties and hydrophobicity of poly(tetracosyl acrylate) could make it a suitable candidate for inclusion in transdermal drug delivery systems, potentially modulating drug permeation through the skin.
Biocompatibility and Safety Considerations
The biocompatibility of poly(alkyl acrylates) is a critical factor for their use in biomedical applications. While some acrylate monomers can exhibit cytotoxicity, the corresponding polymers are generally considered to be more biocompatible.[17][18] However, residual monomers from the polymerization process can be a source of toxicity. Therefore, thorough purification of the polymer is essential. The cytotoxicity of poly(alkyl cyanoacrylate) nanoparticles has been shown to vary depending on the cell line and the specific chemistry of the polymer.[19] For any potential biomedical application of poly(tetracosyl acrylate), comprehensive biocompatibility and cytotoxicity studies would be required. It is also important to handle acrylate monomers with care, as they can be skin and respiratory irritants.[20]
Hypothetical Drug Release Mechanism from a Hydrophobic Polymer Matrix
Caption: A conceptual diagram illustrating potential mechanisms of drug release from a hydrophobic polymer matrix.
Conclusion
Tetracosyl acrylate is a long-chain alkyl acrylate with distinct hydrophobic properties. While its direct application in drug development is not yet well-established in the scientific literature, its characteristics, and those of its polymer, align with the requirements for certain drug delivery systems. As a hydrophobic polymer, poly(tetracosyl acrylate) holds promise for use in controlled-release formulations, as a component of drug-eluting medical devices, and in transdermal applications. Further research is needed to fully explore its potential in the pharmaceutical field, including comprehensive studies on its biocompatibility, degradation profile, and drug release kinetics. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and other long-chain alkyl acrylates in biomedical applications.
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